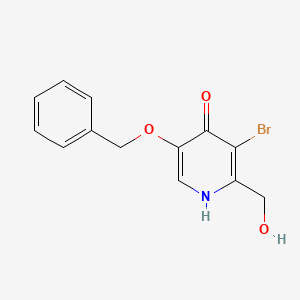
5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone
Vue d'ensemble
Description
“5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone” is a chemical compound that has been studied for its various properties . It is derived from kojic acid, an organic acid produced by many species of fungi and bacteria . Kojic acid and its derivatives have attracted much attention due to their various biological activities such as antioxidant, anticancer, antidiabetic, antimicrobial, antiviral, antiproliferative, anti-inflammatory, antispeck, pesticide, and insecticide .
Synthesis Analysis
The compound can be synthesized by the reaction of 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one with acryloyl chloride or acrylic acid . In another study, the target compound was successfully synthesized via a one-pot oxidizing process by sodium hydride (NaH) and 3-chloroperbenzoic acid (m-CPBA) .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code: 1S/C14H15NO3/c1-15-8-14 (13 (17)7-12 (15)9-16)18-10-11-5-3-2-4-6-11/h2-8,16H,9-10H2,1H3 .
Chemical Reactions Analysis
The compound has been used in the synthesis of novel acrylate monomers . These monomers were polymerized using 2,2 ′ -azobisisobutyronitrile (AIBN) as the initiator . The compound has also been involved in Suzuki–Miyaura coupling reactions .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 245.28 .
Applications De Recherche Scientifique
Synthesis and Cytotoxicity Evaluation
5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone is used in the synthesis of compounds with potential cytotoxic effects against various cancer cell lines. For example, it's involved in the preparation of 2-(Aryloxymethyl)-5-benzyloxy-1-methyl-1H-pyridin-4-ones, which have been evaluated against breast, lung, and CNS cancer cells. Certain derivatives demonstrated significant cytotoxicity, especially against melanoma cancer cells (Yeh‐long Chen et al., 2003).
Directed Aminomethylation
This chemical is important in the directed aminomethylation of pyridinones, which is a crucial step in synthesizing iso-deferiprone, a clinically important metal-ion chelator. The site of aminomethylation is influenced by the protection of the hydroxyl group, demonstrating the compound’s versatility in chemical reactions (Manoj Patel et al., 1996).
Synthesis of Functionalized Pyridines
The compound is also used in synthesizing functionalized 4H-pyrano[3,2-c]pyridines. These reactions offer new routes to 3,3'-benzylidenebis(4-hydroxy-6-methyl-2(1H)-3-pyridinone)s, showcasing its role in creating complex organic structures with potential pharmaceutical applications (R. Mekheimer et al., 1997).
Inhibitors of Dihydrouracil Dehydrogenase and Uridine Phosphorylase
This compound is involved in the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines, which have shown to inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. These inhibitors have potential applications in treating diseases related to these enzymes (N. Goudgaon et al., 1993).
Suzuki Cross-Coupling Reaction
The compound plays a role in the Suzuki cross-coupling reaction, which is pivotal in synthesizing various biologically active molecules. For instance, it's used in producing 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde, demonstrating its importance in organic synthesis (Biyu Wang et al., 2014).
Propriétés
IUPAC Name |
3-bromo-2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-12-10(7-16)15-6-11(13(12)17)18-8-9-4-2-1-3-5-9/h1-6,16H,7-8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZXXDSYWBIVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=C(C2=O)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



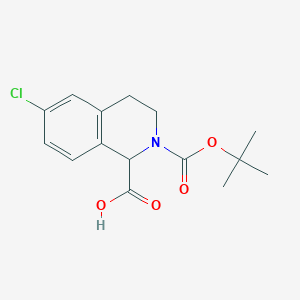
![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)
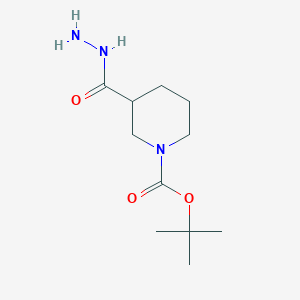
![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)
![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)


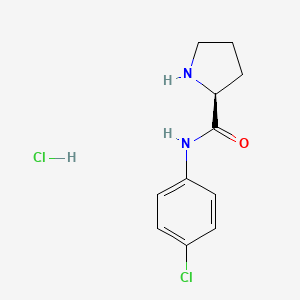
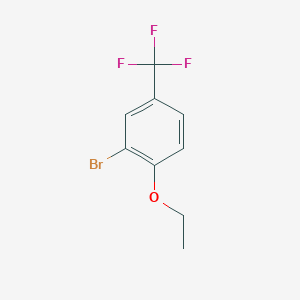
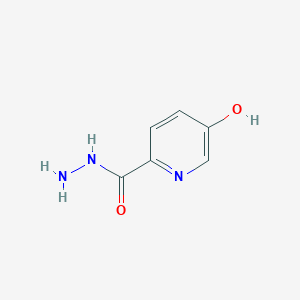


![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)